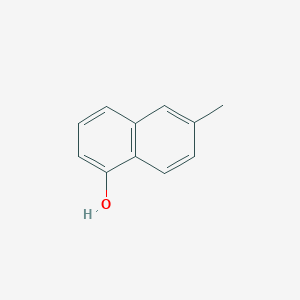

6-Methylnaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCABGIMUFLBRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60528856 | |

| Record name | 6-Methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24894-78-8 | |

| Record name | 6-Methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylnaphthalen 1 Ol

The synthesis of 6-Methylnaphthalen-1-ol can be approached through several strategic pathways, primarily involving the construction or functionalization of the naphthalene (B1677914) core. Key methods include the aromatization of tetralone precursors and organometallic cross-coupling reactions.

One prominent method involves the preparation and subsequent aromatization of 6-methyl-1-tetralone (B1582765). thieme-connect.denih.gov This tetralone can be synthesized via Friedel-Crafts acylation of an appropriately substituted aromatic compound. thieme-connect.de The resulting 6-methyl-1-tetralone can then be converted to this compound. This transformation can be achieved through reduction of the ketone to an alcohol, followed by dehydrogenation to form the aromatic naphthalene ring. scielo.brscielo.br

Another significant synthetic route involves the use of organometallic reagents. For instance, a documented synthesis starts from 6-bromo-α-naphthol, which is then reacted with dimethyl zinc(II) in a cross-coupling reaction to yield this compound. This method has been reported with a high yield of 84.0%.

Furthermore, the principles of Friedel-Crafts acylation on methylnaphthalenes can be applied. The acetylation of 2-methylnaphthalene (B46627), for example, is a well-studied reaction that can be directed to produce various isomers, and similar principles can be adapted for the synthesis of hydroxylated derivatives. google.com The Baeyer-Villiger oxidation of a suitable acetylated methylnaphthalene precursor could also theoretically yield the desired naphthol. nycu.edu.tw

The following table summarizes a selection of synthetic precursors for naphthalenol derivatives, illustrating the types of starting materials often employed in these syntheses. rsc.org

| Precursor Compound | Resulting Product Class |

| 6-bromonaphthalen-2-ol | Substituted Naphthalen-2-ols |

| 1-bromonaphthalen-2-ol | Substituted Naphthalen-2-ols |

| 2-naphthaldehyde | Naphthalen-2-ylmethanol |

| 2-naphthol (B1666908) and DCl | 2-naphthol-OD |

Green Chemistry Principles and Sustainable Approaches in 6 Methylnaphthalen 1 Ol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of naphthalenols to reduce the environmental impact of chemical manufacturing. These approaches focus on the use of less hazardous reagents, alternative energy sources, and more efficient catalytic systems. While specific green synthesis protocols for 6-Methylnaphthalen-1-ol are not extensively documented, the strategies employed for closely related naphthalenols provide a clear blueprint for sustainable production.

Key green chemistry strategies applicable to the synthesis of this compound include:

Solvent-Free Synthesis: The elimination of volatile and often toxic organic solvents is a cornerstone of green chemistry. Many syntheses of naphthalenol derivatives can be performed under solvent-free conditions, often with the aid of solid catalysts or by simply grinding the reactants together. ajgreenchem.comorientjchem.orgacs.org For example, the synthesis of various amidoalkyl naphthols has been successfully achieved without solvents, using catalysts like nano-graphene oxide or silica-supported molybdatophosphoric acid. ajgreenchem.comscispace.com These methods offer advantages such as high yields, easy purification, and mild reaction conditions. ajgreenchem.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating and significantly reduced reaction times compared to conventional heating methods. asianpubs.orgunivpancasila.ac.idresearchgate.net The synthesis of amidoalkyl naphthols, for instance, has been efficiently carried out using microwave assistance in the presence of catalysts like anhydrous zinc chloride. asianpubs.org This technique is not only energy-efficient but also often leads to higher yields and cleaner reactions. univpancasila.ac.id

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, thereby reducing energy consumption and avoiding hazardous solvents. researchgate.netacs.orgacs.org For the synthesis of hydroxylated naphthalenes, cytochrome P450 monooxygenases are particularly promising. researchgate.netacs.org These enzymes can catalyze the direct hydroxylation of aromatic compounds. For instance, engineered P450 enzymes have been used for the selective hydroxylation of naphthalene (B1677914). researchgate.net The bioreduction of substituted α-tetralones, a potential precursor to this compound, using organisms like Daucus carota has also been demonstrated to produce the corresponding α-tetralols with high enantiomeric excess. scielo.brscielo.br

Green Catalysts: The development of reusable and non-toxic catalysts is another key area of green chemistry. For naphthol synthesis, a variety of green catalysts have been explored, including nano silica/HIO4, magnetite-supported montmorillonite, and SO3H-carbon. ijnnonline.netrsc.orgarcjournals.org These catalysts are often heterogeneous, allowing for easy separation from the reaction mixture and subsequent reuse, which reduces waste and cost. ajgreenchem.comijnnonline.netrsc.org

The following table details various green catalysts and methods used in the synthesis of naphthalenol derivatives, which could be adapted for the synthesis of this compound.

| Green Approach | Catalyst/Method | Substrates | Product Class | Key Advantages |

| Solvent-Free Grinding | Nano Silica/HIO4 | Aromatic amines, 2-naphthol (B1666908) | 2-Naphthol Azo Dyes | Eco-friendly, high yield, simple procedure. ijnnonline.net |

| Solvent-Free, One-Pot | Nano-graphene oxide | Aldehydes, 2-naphthol, acetamide | 1-Amidoalkyl-2-naphthols | High yields, easy purification, reusable catalyst. ajgreenchem.com |

| Solvent-Free, One-Pot | SO3H-Carbon | β-naphthol, aldehydes, amides | Amidoalkyl naphthols | Recyclable catalyst, short reaction time, economical. arcjournals.org |

| Biocatalysis | Engineered P450BM3 | Naphthalene | Hydroxylated naphthalenes | Selective hydroxylation, H2O2-dependent. researchgate.net |

| Biocatalysis | Daucus carota | Substituted α-tetralones | Homochiral α-tetralols | High enantiomeric excess. scielo.brscielo.br |

| Microwave-Assisted | Anhydrous Zinc Chloride | Aldehydes, 2-naphthol, amides | 1-Amidoalkyl-2-naphthols | Rapid, solvent-free, efficient. asianpubs.org |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical production.

Chemical Reactivity and Reaction Mechanisms of 6 Methylnaphthalen 1 Ol

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Ring

The naphthalene ring system of 6-methylnaphthalen-1-ol is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The hydroxyl group is a strong activating group and, along with the methyl group, directs incoming electrophiles to specific positions on the ring. Typical EAS reactions for this compound include nitration and sulfonation. smolecule.com These reactions proceed through the formation of a carbocation intermediate known as an arenium ion. pressbooks.pub

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich naphthalene ring on an electrophile, leading to the formation of the arenium ion. pressbooks.pub This is followed by the loss of a proton to restore the aromaticity of the ring. pressbooks.pub The presence of both the hydroxyl and methyl groups influences the regioselectivity of these substitutions.

Common electrophilic aromatic substitution reactions include:

Nitration: This is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

Sulfonation: This reaction involves treatment with sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄), with HSO₃⁺ acting as the electrophile. masterorganicchemistry.com

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) can be achieved using the respective halogen in the presence of a Lewis acid catalyst.

Oxidation Reactions and Derived Products of this compound

The oxidation of this compound can lead to the formation of various products, primarily quinones. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are used to carry out these transformations. smolecule.com The hydroxyl group can be oxidized to a ketone, and under stronger conditions, the ring can be oxidized. smolecule.com

One significant oxidation product is 6-methyl-1,4-naphthoquinone (B15433). The oxidation of related methyl-substituted naphthalenes has been studied, revealing pathways that can involve either methyl group hydroxylation followed by oxidation to a carboxylic acid or direct ring dioxygenation. nih.gov For instance, the oxidation of 3-ethyl-1,2,4,5,7,8-hexamethoxy-6-methylnaphthalene has been shown to yield 3-ethyl-2-hydroxy-5,7,8-trimethoxy-6-methyl-1,4-naphthoquinone. acs.org

Studies on the oxidation of 1-naphthol (B170400) have shown that the reaction with hydroxyl radicals can lead to the formation of dihydroxynaphthalenes and naphthoquinones. acs.org Theoretical calculations have helped in identifying the most likely sites of radical attack and the resulting transient species. acs.org

Table 1: Oxidation of this compound and Related Compounds

| Starting Material | Oxidizing Agent | Product(s) | Reference(s) |

|---|---|---|---|

| This compound | Potassium permanganate, Chromium trioxide | 6-Methyl-1,4-naphthoquinone and other quinones | smolecule.com |

| 3-Ethyl-1,2,4,5,7,8-hexamethoxy-6-methylnaphthalene | Rapoport conditions | 3-Ethyl-2-hydroxy-5,7,8-trimethoxy-6-methyl-1,4-naphthoquinone | acs.org |

| 1-Naphthol | Hydroxyl radical (•OH) | Dihydroxynaphthalenes, Naphthoquinones | acs.org |

Reduction Reactions Leading to Dihydro Derivatives of this compound

Reduction of this compound typically yields dihydro derivatives. smolecule.com A common method for this transformation is catalytic hydrogenation, which involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process reduces one of the double bonds in the naphthalene ring system.

The reduction of related naphthalenone compounds can also lead to hydroxylated derivatives. For example, 1,2,3,4-tetrahydro-5-methoxy-6-methylnaphthalen-1-one can be reduced to 1,2,3,4-tetrahydro-5-methoxy-6-methylnaphthalen-1-ol. scielo.br

Other Significant Reaction Pathways Involving this compound

This compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions, often of the aldol (B89426) or Mannich type, lead to the formation of larger, more complex molecules. pressbooks.pubyoutube.com For instance, the Betti reaction, a modification of the Mannich condensation, involves the reaction of a naphthol derivative, an aldehyde, and an amine to form aminomethylated naphthols. rsc.org

The condensation of 1-naphthol derivatives with aldehydes can lead to the formation of various heterocyclic structures, such as naphthoxazines. rsc.org These reactions are often catalyzed by acids or bases and can be influenced by reaction conditions such as temperature and solvent. pressbooks.pub

The hydroxyl group of this compound allows it to act as a ligand, forming complexes with various transition metal ions. These complexes have been a subject of interest due to their potential applications in catalysis and materials science. The coordination can occur through the oxygen atom of the hydroxyl group.

Naphthalene-based ligands, including those derived from naphthols, have been shown to form complexes with a wide range of metal ions, including those from the first-row transition series (e.g., Mn(II/III), Fe(III), Co(II), Ni(II), Cu(II), Zn(II)) and second and third-row transition metals (e.g., Y(III), Ru(II/III), Ag(I), Cd(II)). nih.gov The geometry of these complexes can vary, with common coordination numbers being 4, 5, and 6, leading to tetrahedral, square pyramidal, or octahedral structures. nih.gov The formation of these complexes can be confirmed using various spectroscopic techniques, including UV-Vis and FT-IR spectroscopy. researchgate.net

Zirconium(IV) complexes with Schiff base ligands derived from naphthalen-2-ol have shown potential biological activity. mdpi.com Similarly, molybdenum(II) complexes with ligands containing a naphthalene moiety have been investigated. mdpi.com

Mechanistic Studies of this compound Transformations

Mechanistic studies of reactions involving naphthols provide insight into their reactivity. For example, the dearomatization of 1-naphthol can be promoted by Lewis acids, which shift the keto-enol equilibrium towards the keto form. rug.nl This dearomatized intermediate can then be trapped by various nucleophiles. rug.nl

Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the reaction mechanisms of naphthols. For instance, DFT calculations have been used to investigate the oxidation of 1-naphthol by hydroxyl radicals, identifying the most favorable reaction sites and the nature of the transient species formed. acs.org These computational approaches complement experimental findings and provide a deeper understanding of the factors controlling the reactivity and selectivity of these reactions.

Radical Mechanism Pathways

The reactivity of methyl-substituted naphthols, including this compound, can proceed through radical mechanism pathways, particularly during oxidation reactions. The presence of the electron-donating methyl and hydroxyl groups on the naphthalene ring system influences the formation and stability of radical intermediates.

Research into the oxidation of related compounds, such as 2-methyl-1-naphthol, shows that reaction pathways can lead to the oxidative coupling of intermediate radicals. academie-sciences.fr In biological systems, enzymes with relaxed substrate specificity can initiate the metabolism of methyl-substituted naphthalenes through pathways involving radical intermediates, such as methyl group monoxygenation or ring dioxygenation. researchgate.net The position of the methyl group can direct the initial site of reaction. researchgate.net For instance, in congeners with methyl groups on different rings, the initial reaction is often the hydroxylation of a methyl group, which is then converted to a carboxyl group. researchgate.net When two methyl groups are on the same ring, aryl dioxygenation of the unsubstituted ring is favored. researchgate.net

Furthermore, naphthol derivatives exhibit antioxidant activity by scavenging free radicals. This capability is directly linked to the hydrogen-donating ability of the hydroxyl group, which can stabilize a radical species through the resonance of the aromatic system. The formation of a phenoxyl radical is a key step in these antioxidant mechanisms.

Nucleophilic Addition Mechanisms

While aromatic phenols are not typically susceptible to direct nucleophilic addition, their non-aromatic keto tautomers are. Nucleophilic addition to the this compound system occurs via its keto tautomer, 6-methylnaphthalen-1(4H)-one. The reaction proceeds through a nucleophilic attack on the electrophilic carbonyl carbon of this keto intermediate. libretexts.org

The general mechanism involves two main steps:

Nucleophilic Attack : A nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. During this step, the hybridization of the carbon atom changes from sp² to sp³. libretexts.org

Protonation : The negatively charged alkoxide ion is then protonated, typically by the addition of a weak acid, to yield the final alcohol product. libretexts.org

This mechanism is fundamental to reactions involving various nucleophiles, such as Grignard reagents, hydrides (from NaBH₄ or LiAlH₄), and amines. youtube.com The reactivity of the carbonyl group is enhanced by electron-withdrawing groups and diminished by electron-donating groups. masterorganicchemistry.com The addition can be reversible or irreversible depending on the basicity of the attacking nucleophile compared to the resulting alkoxide. masterorganicchemistry.com For example, additions of strong nucleophiles like Grignard reagents or hydrides are generally irreversible. masterorganicchemistry.com

Tautomeric Equilibria in Naphthol Systems

Naphthols, including this compound, exist in a tautomeric equilibrium between the aromatic phenol (B47542) (enol) form and a non-aromatic ketone (keto) form. For 1-naphthols, the primary keto tautomer is a naphthalenone. Under normal conditions, the equilibrium heavily favors the aromatic enol form due to its inherent stability.

However, this equilibrium can be shifted toward the keto form. Studies have shown that Lewis acids can stabilize the naphthalenone tautomer by complexing with the carbonyl oxygen. nih.gov This dearomatization strategy effectively inverts the electronic properties of the ring, transforming the naphthol into an α,β-unsaturated ketone, which can then be trapped by nucleophiles. nih.gov

The choice of Lewis acid and solvent significantly impacts the position of the equilibrium. For example, experiments with 1-naphthol have demonstrated that strong Lewis acids like aluminum chloride (AlCl₃) in a non-coordinating solvent like dichloromethane (B109758) (DCM) can shift the equilibrium completely to the keto form. rug.nl

Table 1: Effect of Lewis Acid and Solvent on 1-Naphthol Tautomeric Equilibrium

| Lewis Acid | Solvent | Equivalents of Lewis Acid | Enol Form (%) | Keto Form (%) | Reference |

|---|---|---|---|---|---|

| B(C₆F₅)₃ | Toluene | 1 | 25 | 75 | rug.nl |

| B(C₆F₅)₃ | Dichloromethane (DCM) | 1 | 50 | 50 | rug.nl |

| AlCl₃ | Dichloromethane (DCM) | 1 | 0 | 100 | rug.nl |

This table illustrates the shift in equilibrium for the parent compound, 1-naphthol, as reported in scientific literature. The data shows the percentage of the enol (1-naphthol) versus the keto (naphthalenone) form under different conditions.

In polar, coordinating solvents such as THF or acetone, only the enol form is typically present, as the solvent molecules can interfere with the Lewis acid's ability to coordinate to the carbonyl group. nih.govrug.nl The ability to manipulate this tautomeric equilibrium is a powerful tool in organic synthesis, allowing for functionalization of the naphthalene core via nucleophilic addition to the otherwise inaccessible keto form. nih.gov

Advanced Spectroscopic Characterization of 6 Methylnaphthalen 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 6-methylnaphthalen-1-ol and its derivatives, NMR is indispensable for confirming their synthesis and elucidating their precise molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation

Proton NMR (¹H NMR) is a fundamental technique used to determine the number and type of hydrogen atoms in a molecule. In this compound, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The methyl group protons, being attached to the aromatic ring, will also show a characteristic chemical shift.

The hydroxyl proton (-OH) signal can vary in its chemical shift and may appear as a broad singlet. Its position is sensitive to solvent, concentration, and temperature. The integration of the peaks in the ¹H NMR spectrum provides the ratio of the number of protons of each type. Furthermore, spin-spin coupling between adjacent non-equivalent protons gives rise to splitting patterns (e.g., doublets, triplets, multiplets), which reveal the connectivity of the atoms. For instance, the coupling constants (J values) between aromatic protons can help to determine their relative positions on the naphthalene ring.

In substituted naphthalenes, the pattern of the aromatic signals can become more complex. However, detailed analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of each proton in the molecule. For example, in a study of hydroxy-substituted naphthalenes, ¹H NMR spectra in different acidic media were used to determine the sites of protonation. researchgate.net

Table 1: Representative ¹H NMR Data for Naphthalene Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 6-Fluoronaphthalen-1-ol | CDCl₃ | 7.92 (dd, J = 11.5, 8.2 Hz, 1H), 7.51 (dd, J = 11.0, 7.9 Hz, 1H), 7.37 – 7.21 (m, 2H), 6.78 (d, J = 7.3 Hz, 1H), 5.31 (br, 1H) | rsc.org |

| 5-Chloronaphthalen-1-ol | CDCl₃ | 7.47 – 7.33 (m, 2H), 6.88 (d, J = 7.5 Hz, 1H), 5.35 (br, 1H) | rsc.org |

| 1,2,3,4-tetrahydro-5-methoxy-6-methylnaphthalen-1-ol | CDCl₃ | 1.71-2.06 (m, 4H), 2.26 (s, 3H), 2.58-2.68 (m, 1H), 2.80-2.90 (m, 1H), 3.70 (s, 3H), 4.72-4.75 (m, 1H), 7.03 (dd, J 7.8 and 0.6 Hz, 1H), 7.11 (d, J 7.8 Hz, 1H) | scielo.br |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are spread over a much wider range (typically 0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals. oregonstate.edu

The aromatic carbons of the naphthalene ring typically resonate in the region of 110-150 ppm. The carbon bearing the hydroxyl group (C-1) is shifted downfield due to the electronegativity of the oxygen atom, while the carbon of the methyl group (C-6) appears in the upfield region, characteristic of alkyl carbons. Quaternary carbons (those not bonded to any hydrogen atoms) usually show weaker signals. libretexts.org

Proton-decoupled ¹³C NMR spectra are most common, where each carbon signal appears as a singlet. libretexts.org This simplifies the spectrum and avoids complex splitting patterns from C-H coupling. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, making this technique excellent for identifying isomers and characterizing the carbon framework of substituted naphthalenes. researchgate.netpg.edu.pl

Table 2: Representative ¹³C NMR Data for Naphthalene Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 6-Fluoronaphthalen-1-ol | CDCl₃ | 160.6 (d, J = 245.1 Hz), 151.1 (d, J = 5.4 Hz), 131.9 (s), 130.2 (d, J = 8.8 Hz), 125.3 (d, J = 8.9 Hz), 125.1 (d, J = 2.5 Hz), 120.7 (s), 116.9 (d, J = 25.5 Hz), 109.5 (s), 105.7 (d, J = 22.3 Hz) | rsc.org |

| 5-Chloronaphthalen-1-ol | CDCl₃ | 151.8, 132.4, 132.1, 127.1, 127.0, 125.9, 125.1, 121.1, 117.4, 109.7 | rsc.org |

| 1,2,3,4-tetrahydro-5-methoxy-6-methylnaphthalen-1-ol | CDCl₃ | 16.0, 18.3, 23.4, 31.9, 59.4, 68.0, 124.3, 128.8, 129.9, 130.5, 138.2, 156.0 | scielo.br |

Advanced NMR Techniques (e.g., COSY, HMQC) for Complex Structure Assignment

For more complex derivatives of this compound, or when ¹H and ¹³C NMR spectra are difficult to interpret fully, advanced 2D NMR techniques are employed. pg.edu.pl These methods provide correlations between different nuclei, aiding in the definitive assignment of all signals. wiley.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, helping to trace out the proton connectivity within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that show one-bond correlations between protons and the carbons to which they are directly attached. Each cross-peak links a proton signal to its corresponding carbon signal, providing a powerful tool for assigning both ¹H and ¹³C spectra simultaneously.

These advanced techniques are invaluable for the structural elucidation of novel or complex naphthalene derivatives, ensuring accurate and complete characterization. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups. utdallas.edu In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the hydroxyl (-OH) group, the aromatic C-H bonds, the C-C bonds of the naphthalene ring, and the C-H bonds of the methyl group.

O-H Stretching: A broad and strong absorption band typically appears in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on the aromatic ring.

C-C Stretching (Aromatic): The stretching vibrations of the carbon-carbon bonds within the naphthalene ring give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds result in signals in the fingerprint region (below 1500 cm⁻¹). The pattern of the out-of-plane bending bands in the 650-900 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic ring.

C-O Stretching: The stretching vibration of the C-O bond of the phenol (B47542) group typically appears in the region of 1260-1000 cm⁻¹.

Studies on naphthalene and its derivatives have shown that the positions of these bands can be influenced by substitution patterns and intermolecular interactions. researchgate.netnasa.gov

Table 3: Characteristic FT-IR Absorption Bands for Naphthalene Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200-3600 | Strong, Broad |

| Aromatic C-H | Stretching | >3000 | Sharp, Medium |

| Aromatic C=C | Stretching | 1400-1600 | Medium to Weak |

| C-O (Phenolic) | Stretching | 1000-1260 | Strong |

| Aromatic C-H | Out-of-plane Bending | 650-900 | Strong to Medium |

Raman Spectroscopy Applications for Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR spectroscopy. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetric vibrations often produce strong Raman signals, whereas they may be weak or absent in the FT-IR spectrum.

For this compound, Raman spectroscopy can provide valuable information about the vibrations of the naphthalene ring system. The C-C stretching modes of the aromatic rings are typically strong in the Raman spectrum. The symmetric stretching of the methyl group would also be expected to give a characteristic Raman signal.

In recent years, Raman spectroscopy has been used in conjunction with computational methods to study the vibrational properties of naphthalene derivatives. scispace.comcdnsciencepub.com Such studies can aid in the detailed assignment of vibrational modes and provide insights into the molecular structure and intermolecular interactions. nih.gov For instance, the analysis of low-frequency Raman spectra has been shown to be useful in evaluating the dynamic disorder in organic semiconductors based on naphthalene diimides. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insights into the electronic structure of this compound and its derivatives. These techniques probe the transitions between different electronic energy levels within a molecule upon absorption or emission of electromagnetic radiation, typically in the ultraviolet (UV) and visible regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions in molecules. shu.ac.uk When an organic molecule like this compound absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk

For aromatic compounds such as naphthalene derivatives, the most significant electronic transitions are π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. The naphthalene ring system, with its conjugated π-electron system, is the primary chromophore. The hydroxyl (-OH) and methyl (-CH₃) substituents on the naphthalene ring can influence the energy of these transitions, causing shifts in the absorption maxima (λ_max). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts.

The absorption of UV radiation in organic molecules is generally restricted to specific functional groups (chromophores) that possess valence electrons of low excitation energy. shu.ac.uk The π → π* transitions in naphthalene derivatives are typically intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the hydroxyl group's oxygen atom, are less intense and can sometimes be obscured by the stronger π → π* bands. The electronic spectrum of a naphthalene derivative, [(E)-1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol] (NIMO), for instance, shows specific electronic transitions that can be analyzed using theoretical models like Density Functional Theory (DFT) to understand the frontier molecular orbitals (FMOs) involved. researchgate.net

The electronic transitions for a typical naphthalene derivative are summarized in the table below. The exact λ_max values for this compound would require experimental measurement, but the expected transitions are based on the known behavior of similar aromatic compounds.

| Transition Type | Involved Orbitals | Typical Wavelength Region | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital | 200 - 400 nm | 1,000 - 10,000 |

| n → π | Promotion of an electron from a non-bonding (n) orbital to a π antibonding orbital | > 300 nm | 10 - 100 |

Table 1: General Electronic Transitions for Naphthalene Derivatives.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the UV-Vis spectra of molecules like this compound. faccts.de These calculations can help assign the observed absorption bands to specific electronic transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). faccts.de

Fluorescence and Luminescence Studies of this compound

Fluorescence and luminescence are emission processes that occur when a molecule in an excited electronic state returns to the ground state by releasing a photon. These phenomena provide valuable information about the excited state properties of this compound and its derivatives.

Fluorescence is the emission of light from a singlet excited state, a process that is typically rapid. Naphthalene and its derivatives are well-known for their fluorescent properties. The emission spectrum is generally a mirror image of the absorption spectrum's lowest energy band. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed.

Luminescence studies on derivatives of this compound, particularly in the context of metal complexes, have been a subject of research. For example, iron(III) complexes incorporating naphthol derivatives have been shown to exhibit luminescence. acs.orgnih.gov In one study, an iron(III) complex (complex 6) demonstrated prompt ligand-to-metal charge transfer (LMCT) luminescence peaking at 725 nm upon excitation. acs.orgnih.gov Such studies are crucial for developing new materials for applications in photocatalysis and solar energy conversion. nih.gov

The fluorescence properties of polymers incorporating naphthalene units have also been investigated. Poly(azomethine-naphthalene)s, for example, exhibit fluorescence, and their emission characteristics can be tuned by altering the chemical structure. researchgate.net A polynaphthol derivative was reported to show bicolored fluorescent light emission, with quantum yields depending on the excitation wavelength. researchgate.net

The table below summarizes key fluorescence parameters that can be studied for this compound and its derivatives.

| Parameter | Description | Significance |

| Excitation Wavelength (λ_ex) | The wavelength of light used to promote the molecule to an excited state. | Corresponds to an absorption maximum in the UV-Vis spectrum. |

| Emission Wavelength (λ_em) | The wavelength of light emitted as the molecule returns to the ground state. | Characterizes the energy gap between the excited and ground states. |

| Fluorescence Quantum Yield (Φ_f) | The ratio of the number of photons emitted to the number of photons absorbed. | Measures the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τ_f) | The average time the molecule spends in the excited state before emitting a photon. | Provides information on the rates of radiative and non-radiative decay processes. |

Table 2: Key Parameters in Fluorescence Spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, MS provides the exact mass of the molecule and a characteristic fragmentation pattern that serves as a molecular fingerprint. nih.gov

The molecular formula of this compound is C₁₁H₁₀O, which corresponds to a molecular weight of approximately 158.20 g/mol . nih.gov High-resolution mass spectrometry can determine the exact mass to be 158.073164938 Da, confirming its elemental composition. nih.gov

In a typical electron ionization (EI) mass spectrometer, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the stable aromatic system, the molecular ion peak is expected to be prominent. libretexts.org

The molecular ion then undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides structural information. For this compound, fragmentation is expected to occur via pathways characteristic of aromatic alcohols (phenols) and methylated aromatic compounds.

Expected Fragmentation Pathways:

Loss of a hydrogen atom: The molecular ion can lose a hydrogen atom to form a stable [M-1]⁺ ion.

Loss of carbon monoxide (CO): Phenolic compounds often undergo rearrangement and lose a neutral CO molecule, resulting in an [M-28]⁺ peak.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would lead to an [M-15]⁺ fragment.

Loss of a formyl radical (•CHO): A common fragmentation for phenols involves the loss of a CHO group, giving an [M-29]⁺ peak.

The table below outlines the expected major fragments for this compound in an EI-MS spectrum.

| m/z Value | Ion Structure/Formula | Description |

| 158 | [C₁₁H₁₀O]⁺• | Molecular Ion (M⁺•) |

| 157 | [C₁₁H₉O]⁺ | Loss of a Hydrogen atom ([M-H]⁺) |

| 143 | [C₁₀H₇O]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 130 | [C₁₀H₁₀]⁺• | Loss of carbon monoxide ([M-CO]⁺•) |

| 129 | [C₁₀H₉]⁺ | Loss of a formyl radical ([M-CHO]⁺) |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While obtaining a single crystal of this compound itself might be challenging, the technique is extensively applied to its derivatives and, particularly, its metal complexes to elucidate their solid-state structures. mdpi.comnih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. mdpi.com

For complexes of this compound, X-ray crystallography can reveal:

The coordination geometry around the metal center.

The mode of binding of the this compound ligand to the metal.

The presence and nature of intermolecular forces, such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal structure. mdpi.com

For instance, studies on related naphthalene-based Schiff base complexes of copper(II) have shown that the ligands coordinate to the metal center, resulting in specific geometries like a distorted square planar arrangement. bohrium.com Similarly, the crystal structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol revealed the importance of both intra- and intermolecular hydrogen bonds in defining the molecular conformation and crystal packing. mdpi.com Such interactions would also be expected to play a significant role in the crystal structures of this compound complexes.

The crystallographic data obtained for a hypothetical complex of this compound would be presented in a standardized format, as shown in the table below.

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° |

| Z | The number of formula units per unit cell. | 4 |

| Bond Lengths | The distances between bonded atoms (e.g., Metal-Oxygen). | M-O = 1.95 Å |

| Bond Angles | The angles between three bonded atoms (e.g., O-M-O). | O-M-O = 90.5° |

Table 4: Representative X-ray Crystallographic Data for a Molecular Complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study chemical species that have unpaired electrons. This makes it an ideal tool for characterizing paramagnetic derivatives of this compound, such as its radical species or its complexes with paramagnetic metal ions (e.g., Cu(II), Fe(III)). bohrium.com

The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it detects the transitions of unpaired electron spins in a magnetic field rather than atomic nuclei. An EPR spectrum is typically plotted as the first derivative of the absorption versus the magnetic field strength. researchgate.net

EPR studies on paramagnetic derivatives of this compound can provide detailed information about:

The presence and concentration of paramagnetic species.

The electronic environment of the unpaired electron. This is revealed by the g-factor, which is a characteristic property of the paramagnetic center.

Hyperfine interactions: The coupling of the electron spin with the magnetic nuclei of nearby atoms (e.g., ¹H, ¹⁴N, or a metal nucleus) leads to the splitting of the EPR signal. This hyperfine splitting provides information about the identity and number of interacting nuclei, helping to map the delocalization of the unpaired electron over the molecule.

For example, EPR spectroscopy has been used to confirm the paramagnetic nature of Cu(II) complexes derived from naphthalene-based Schiff bases. bohrium.com In another study, EPR was used to confirm the scavenging of superoxide (B77818) and hydroxyl radicals by a bis-naphthol derivative, demonstrating its antioxidant activity. vulcanchem.com If this compound were to form a stable radical or be incorporated into a paramagnetic metal complex, EPR would be essential for its characterization.

Key parameters obtained from an EPR spectrum are summarized in the following table.

| EPR Parameter | Description | Information Provided |

| g-factor | A dimensionless constant that characterizes the magnetic moment of the unpaired electron in its local environment. | Helps identify the paramagnetic species and provides insight into its electronic structure (e.g., orbital contribution to the magnetic moment). |

| Hyperfine Coupling Constant (A) | Measures the strength of the interaction between the unpaired electron and a magnetic nucleus. | Reveals the identity of the coupled nucleus and the extent of electron spin delocalization onto that atom. |

| Linewidth | The width of the EPR signal. | Influenced by relaxation processes and unresolved hyperfine couplings, providing information on molecular dynamics. |

Table 5: Key Parameters in EPR Spectroscopy.

Computational Chemistry Investigations of 6 Methylnaphthalen 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net For 6-Methylnaphthalen-1-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), provide fundamental insights into its molecular properties. nih.govresearchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a stable structure on the potential energy surface. For this compound, this would involve confirming the planarity of the naphthalene (B1677914) ring system and determining the preferred orientations of the hydroxyl (-OH) and methyl (-CH₃) groups. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated. researchgate.netresearchgate.net DFT calculations for related naphthalene derivatives have confirmed the stability of such aromatic systems. unifi.it

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. nih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netdergipark.org.tr These calculations predict the ¹H and ¹³C NMR spectra, helping to assign specific signals to each nucleus in the molecule and understand the electronic environment surrounding them. researchgate.netdergipark.org.tr

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net This analysis identifies the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving π→π* transitions within the aromatic naphthalene core.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. researchgate.netresearchgate.net This allows for the identification of characteristic vibrational modes, such as the O-H stretching of the hydroxyl group and the C-H and C=C vibrations of the aromatic ring and methyl group.

Below is an interactive table representing the type of data generated from DFT-based spectroscopic predictions for this compound.

| Spectroscopy Type | Predicted Parameter | Structural Information Gained |

| ¹H NMR | Chemical Shift (δ, ppm) | Electronic environment of each hydrogen atom. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Electronic environment of each carbon atom. |

| UV-Vis | λmax (nm) | Electronic transitions, conjugation within the molecule. |

| IR | Wavenumber (cm⁻¹) | Presence of functional groups (e.g., -OH, -CH₃). |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.orgresearchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netrsc.org For this compound, FMO analysis helps predict its behavior in electrophilic and nucleophilic reactions. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. wolfram.com It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and are likely targets for electrophiles. researchgate.net Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the oxygen atom of the hydroxyl group as a region of high negative potential, making it a primary site for electrophilic attack and hydrogen bonding. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. rsc.orgnih.gov These indices provide a quantitative basis for the molecule's stability and reactivity. researchgate.netrsc.org

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. |

These descriptors, derived from the principles of conceptual DFT, help in comparing the reactivity of this compound with other related compounds. rsc.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is used to study charge delocalization, hyperconjugative interactions, and the transfer of charge within the molecule. researchgate.netq-chem.com It provides a detailed picture of the bonding by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. researchgate.net For this compound, NBO analysis can quantify the delocalization of the oxygen's lone pairs into the naphthalene ring's π* anti-bonding orbitals. This interaction, denoted as n(O) → π*(C-C), stabilizes the molecule and influences its electronic properties and reactivity. researchgate.net The analysis also provides natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. q-chem.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of its dynamic behavior can be thoroughly inferred from computational studies on analogous compounds like other naphthols, aromatic alcohols, and substituted naphthalenes. These simulations are crucial for understanding how this compound behaves in different environments, such as in solution or in biological systems.

Molecular dynamics simulations follow the Newtonian laws of motion for a system of interacting atoms and molecules, allowing for the exploration of the potential energy surface over time. This methodology can reveal the most stable conformations of a molecule and the energetic barriers between them. Furthermore, MD simulations provide a detailed picture of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are fundamental to the chemical and biological activity of aromatic compounds.

Conformational Analysis

The primary source of conformational isomerism in this compound is the orientation of the hydroxyl (-OH) group relative to the naphthalene core. The rotation around the C1-O bond gives rise to different rotamers. Due to the fused ring system, the naphthalene core itself is largely planar and rigid.

Computational studies on similar naphthol derivatives indicate that the orientation of the hydroxyl proton can lead to distinct, stable conformers. nih.gov For 1-naphthol (B170400) derivatives, two principal planar conformers are often considered: one where the O-H bond is directed towards the C8 position (syn-periplanar) and another where it is directed away from the ring system (anti-periplanar). The relative energies of these conformers are influenced by steric and electronic effects. In the case of this compound, the methyl group at the 6-position is distant from the hydroxyl group at the 1-position and is therefore not expected to exert a significant direct steric influence on the hydroxyl group's orientation.

The potential energy surface for the rotation of the hydroxyl group in naphthols is characterized by energy minima corresponding to stable conformers and energy maxima representing the transition states between them. The energy barriers for these rotations are typically low, suggesting that at room temperature, the molecule can easily interconvert between different conformations.

| Conformational Feature | Description | Expected Relative Stability |

| Hydroxyl Group Rotation | Rotation of the O-H bond around the C1-O axis. | The energy difference between syn and anti-periplanar conformers in unsubstituted 1-naphthol is small. A similar trend is expected for this compound. |

| Naphthalene Core | The fused bicyclic aromatic ring system. | The naphthalene core is inherently planar and rigid, with limited flexibility. |

Intermolecular Interactions

The functional groups of this compound—the hydroxyl group and the aromatic naphthalene system—dictate the types of intermolecular interactions it can form. MD simulations are particularly adept at characterizing these interactions in a condensed phase.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In a protic solvent like water or in the presence of other hydrogen-bonding species, this compound will primarily interact through hydrogen bonds. Computational studies on aromatic alcohols and naphthols have extensively characterized these interactions. acs.orggoettingen-research-online.deaip.org The strength of a hydrogen bond is dependent on the geometry and the electronic properties of the participating molecules.

π-π Stacking: The extended aromatic system of the naphthalene rings facilitates π-π stacking interactions with other aromatic molecules. These non-covalent interactions are crucial for the organization of aromatic molecules in the solid state and in biological contexts, such as intercalation with DNA or binding to aromatic residues in proteins. The interaction energy of π-π stacking is sensitive to the relative orientation of the aromatic rings, with offset-stacked and T-shaped arrangements often being more favorable than a perfectly face-to-face "sandwich" configuration. encyclopedia.pub The presence of the methyl group can introduce some steric hindrance, potentially influencing the preferred stacking geometry. vulcanchem.com

| Interaction Type | Description | Typical Interaction Energy (kcal/mol) |

| Hydrogen Bonding (O-H···O) | Interaction between the hydroxyl group of this compound and an oxygen atom of another molecule (e.g., water, another alcohol). | -3 to -7 |

| π-π Stacking | Non-covalent interaction between the aromatic naphthalene rings of two molecules. | -1 to -5 |

Note: The interaction energies are approximate values based on computational studies of similar aromatic systems and can vary depending on the specific chemical environment and orientation. encyclopedia.pubresearchgate.net

Biological Activities and Mechanistic Insights of 6 Methylnaphthalen 1 Ol and Its Derivatives

Antimicrobial Properties

Naphthalene (B1677914) derivatives are recognized for their potential as antimicrobial agents, with their efficacy often influenced by the nature and position of chemical substituents on the naphthalene ring.

The antibacterial potential of compounds derived from a 6-methylnaphthalene framework has been observed. For instance, two complex naphthalene derivatives isolated from the endophytic fungus Phomopsis fukushii, namely 1-(3-hydroxy-1-(hydroxymethyl)-2-methoxy-6-methylnaphthalen-7-yl) propan-2-one and 1-(3-hydroxy-1-(hydroxymethyl)-6-methylnaphthalen-7-yl)propan-2-one, have demonstrated weak antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The inhibition zones for these compounds were measured at 10.2 ± 1.8 mm and 11.3 ± 2.0 mm, respectively. researchgate.net

The mechanism of action for naphthalene-based compounds can vary. Some antibacterial drugs function by mechanically disrupting the integrity of the bacterial cell membrane, while others inhibit essential processes such as DNA synthesis or the function of metabolic pathways. jmchemsci.com For example, certain derivatives of 1,6-diphenylnaphthalene have been shown to target the FtsZ protein, which is critical for bacterial cell division, leading to activity against bacteria like S. aureus. nih.gov The addition of functional groups, such as methyl, methoxy (B1213986), and chloro substituents, to a naphthol ring has been noted to significantly enhance antimicrobial activity in some derivatives. ijpsjournal.com

Table 1: Antibacterial Activity of 6-Methylnaphthalene Derivatives

| Compound Name | Target Organism | Observed Activity |

|---|---|---|

| 1-(3-hydroxy-1-(hydroxymethyl)-2-methoxy-6-methylnaphthalen-7-yl) propan-2-one | Methicillin-resistant Staphylococcus aureus (MRSA) | Weak inhibition (10.2 ± 1.8 mm zone) researchgate.net |

Derivatives of 6-methylnaphthalene have also been investigated for their antifungal properties. A notable example is Hibiscuslide C (1-formyl-2,8-dihydroxy-7-methoxy-6-methylnaphthalene), a phytochemical that has shown activity against several fungal pathogens. encyclopedia.pub Its mechanism of action against Candida albicans is believed to involve the disruption of the cell membrane. encyclopedia.pub

Table 2: Antifungal Activity of a 6-Methylnaphthalene Derivative

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hibiscuslide C | Candida albicans | 5 µg/mL encyclopedia.pub |

| Candida parapsilosis | 5–10 µg/mL encyclopedia.pub | |

| Trichosporon beigelii | 10 µg/mL encyclopedia.pub |

Antioxidant Potential and Free Radical Scavenging Activity

The antioxidant properties of naphthol derivatives are influenced by the substitution pattern on the naphthalene ring. Early research indicated that the introduction of methyl groups into α- and β-naphthols can increase their oxidation-inhibiting properties. dtic.mil The position of this methyl group has a significant effect, with studies from 1968 highlighting that 4-methyl-1-naphthol (B89092) and 6-methyl-2-naphthol possess strong oxidation inhibiting properties when evaluated by their effect on the induction period of paraffin (B1166041) oxidation. dtic.mil

More recent studies on 1-naphthol (B170400) and 2-naphthol (B1666908) have further explored the mechanisms of their antioxidant activity, focusing on their ability to scavenge stable free radicals like the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical. jst.go.jp The radical scavenging capacity is dependent on the position of the hydroxyl group and whether it is conjugated, such as in sulfate (B86663) metabolites. For instance, the sulfation of 1-naphthol reduces its radical scavenging activity, whereas the sulfated form of 2-naphthol retains a comparable level of activity to its parent compound. jst.go.jp This suggests that while naphthols can act as antioxidants, their efficacy is highly dependent on their specific molecular structure.

Cytotoxic and Anticancer Effects

The naphthalene scaffold is a key component in various compounds investigated for their effects on cancer cells.

Derivatives of naphthalene have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including the MCF-7 breast adenocarcinoma cell line. pharmascholars.comresearchgate.net For example, a series of naphthalene-based symmetrical diselenides were assessed for their in vitro cytotoxicity. pharmascholars.com These studies aim to identify compounds that are selectively toxic to cancer cells while having less effect on normal cells. Some of these diselenide compounds exhibited therapeutic indices up to eleven-fold higher than the standard chemotherapy drug 5-fluorouracil, indicating a potential for selective anticancer action. pharmascholars.com

A primary mechanism through which cytotoxic compounds exert their effects is the induction of apoptosis, or programmed cell death. ugm.ac.id Research on various naphthalene derivatives and their metal complexes has shown that they can trigger apoptosis in cancer cells. ugm.ac.idsemanticscholar.org The process of apoptosis is a key target in cancer therapy, and compounds that can initiate this cellular cascade are of significant interest. For instance, certain metal complexes of Schiff bases have been shown to induce cell death in MCF-7 cells, suggesting that their unique structures allow them to interfere with biological processes essential for cancer cell growth and survival. ugm.ac.id

Anti-inflammatory Activity

While direct experimental studies on the anti-inflammatory properties of 6-Methylnaphthalen-1-ol are not extensively documented in publicly available literature, significant research into structurally similar 1-naphthol derivatives underscores the potential of this chemical scaffold. The anti-inflammatory activity of naphthol compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Research into a series of 1-naphthol derivatives has demonstrated preferential inhibition of COX-2 over COX-1. nih.gov Docking experiments have provided mechanistic insights, suggesting that the hydroxyl group at the C-1 position of the naphthalene ring is crucial for activity. nih.gov This hydroxyl group appears to enhance anti-inflammatory effects by forming a hydrogen bond with the Val 523 residue within the COX-2 active site. nih.gov When this C-1 hydroxyl group is replaced by a methoxy group, the inhibitory activity is lost, highlighting its importance for the compound's interaction with the enzyme. nih.gov

Furthermore, specific derivatives have shown potent activity in various models. The compound 2-benzyl-1-naphthol, known as DuP 654, is a powerful 5-lipoxygenase inhibitor and has been evaluated as a topical anti-inflammatory agent. nrct.go.thnih.gov It also inhibits the release of interleukin-1 from human monocytes stimulated by lipopolysaccharides. nih.gov Hybrid molecules incorporating the naphthalene nucleus, such as certain naphthalene–nicotinonitrile and naphtho-triazole derivatives, have also exhibited superior anti-inflammatory activity and COX-2 selectivity, in some cases exceeding that of the reference drug Celecoxib. rsc.orgmdpi.com These findings collectively suggest that the 1-naphthol framework, shared by this compound, is a promising pharmacophore for the development of novel anti-inflammatory agents.

Antidiabetic Potential (e.g., α-Amylase and α-glucosidase inhibition)

A key therapeutic strategy for managing type 2 diabetes involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. ijpcbs.comijpcbs.com These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. ijpcbs.comijpcbs.com Their inhibition slows carbohydrate digestion, leading to a reduced rate of glucose absorption. ijpcbs.comijpcbs.com

Currently, there is a lack of direct research evaluating the α-amylase and α-glucosidase inhibitory potential of this compound specifically. However, studies on related structures indicate that the naphthol scaffold may possess this activity. For instance, a study on novel indole, 1,2,4-triazole (B32235) derivatives found that incorporating a 6-methoxy-2-naphthol (B1581671) aldehyde moiety resulted in good α-amylase and α-glucosidase inhibition. jksus.org This suggests that substituted naphthol derivatives have the potential to interact with these key digestive enzymes.

For context, the standard drug acarbose (B1664774) is a well-known inhibitor of these enzymes. The inhibitory potential of new compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 1: Antidiabetic Enzyme Inhibition by a Naphthol-Containing Derivative This table presents data for a related naphthol derivative to indicate the potential of the general structure, as direct data for this compound is not available.

| Compound Class | Target Enzyme | Activity Noted | Source |

|---|---|---|---|

| 1,2,4-Triazole derivative with a 6-methoxy-2-naphthol aldehyde substituent | α-Amylase & α-Glucosidase | Demonstrated good enzyme inhibition potential. | jksus.org |

Enzyme Modulation and Receptor Binding Studies

The naphthalene nucleus is a versatile scaffold capable of interacting with a diverse range of biological targets, including enzymes and nuclear receptors. This interaction is often driven by the molecule's aromatic system and the specific placement of functional groups that can act as hydrogen bond donors or acceptors.

Receptor Binding: A prominent example of receptor modulation involves the estrogen receptor (ER). Derivatives of the isomeric 7-methylnaphthalen-2-ol (B1594998) have been identified as ligands for the human estrogen receptor alpha (ERα). rcsb.orgmdpi.com In silico molecular docking has shown that these compounds can interact with the ligand-binding domain of ERα. mdpi.com This activity highlights the potential for methylnaphthalenol isomers to serve as a basis for developing new selective estrogen receptor modulators (SERMs). mdpi.com

Enzyme Inhibition: The naphthalene structure is also a key feature in many potent enzyme inhibitors.

Cholinesterases: Various studies have identified naphthalene-containing compounds as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.govacs.orgtandfonline.com Structure-activity relationship studies have revealed that replacing a phenyl ring with a naphthalene ring can significantly enhance the inhibitory potential against BChE. acs.org Some naphthalene-based chalcones have shown potent AChE inhibition with IC₅₀ values in the nanomolar range, exceeding the potency of the reference drug donepezil. tandfonline.com

Cyclooxygenases (COX): As mentioned in the anti-inflammatory section, 1-naphthol derivatives can act as selective COX-2 inhibitors through hydrogen bonding at the enzyme's active site. nih.gov

These studies demonstrate that the core structure of this compound is well-suited for targeted interactions with various enzymes and receptors, making it and its derivatives attractive candidates for further investigation in drug discovery.

Comparative Biological Activity Profiles with Structurally Related Naphthols

The biological activity of methylnaphthalenols and their derivatives is highly dependent on the substitution pattern on the naphthalene ring. The position of the hydroxyl and methyl groups, as well as the presence of other substituents, dictates the compound's interaction with specific biological targets. Comparing the known activities of various structurally related naphthols provides insight into the potential therapeutic applications for this class of molecules.

2-Substituted-1-Naphthols: These compounds have been primarily investigated for their anti-inflammatory effects, showing selective inhibition of the COX-2 enzyme. nih.gov A specific derivative, 2-benzyl-1-naphthol, also acts as a potent 5-lipoxygenase inhibitor. nih.gov

7-Methylnaphthalen-2-ol Derivatives: This isomeric scaffold has been identified as a ligand for the Estrogen Receptor Alpha (ERα), indicating a potential role in hormonal therapies. rcsb.orgmdpi.com

Naphthalene-based Hybrids: Incorporating the naphthalene scaffold into larger molecules, such as chalcones, styryls, or triazoles, has yielded potent cholinesterase inhibitors (AChE/BChE). mdpi.comacs.orgtandfonline.com

6-Methoxy-2-Naphthol Derivatives: The presence of a methoxy group on the naphthalene ring has been associated with α-amylase and α-glucosidase inhibition, pointing towards antidiabetic applications. jksus.org

This diversity in biological targets highlights the versatility of the naphthol scaffold.

Table 2: Comparative Biological Activities of Structurally Related Naphthols

| Compound/Derivative Class | Primary Biological Activity | Specific Target/Mechanism | Source |

|---|---|---|---|

| 2-Substituted-1-Naphthols | Anti-inflammatory | Selective COX-2 Inhibition | nih.gov |

| 2-Benzyl-1-Naphthol (DuP 654) | Anti-inflammatory | 5-Lipoxygenase Inhibition | nih.gov |

| 7-Methylnaphthalen-2-ol Derivative | Receptor Modulation | Estrogen Receptor Alpha (ERα) Ligand | rcsb.orgmdpi.com |

| Naphthalene-based Chalcones/Styryls | Enzyme Inhibition | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibition | acs.orgtandfonline.com |

| 6-Methoxy-2-Naphthol Derivative | Antidiabetic Potential | α-Amylase & α-Glucosidase Inhibition | jksus.org |

Applications in Advanced Materials and Technologies

Precursor in Organic Synthesis of Specialty Chemicals

6-Methylnaphthalen-1-ol is a valuable intermediate in the multi-step synthesis of complex organic molecules and specialty chemicals. Its defined structure allows for precise chemical modifications, making it a key starting material for creating compounds with specific biological or material properties.

A notable example of its application is in the total synthesis of psymberin (B1248840), a potent antitumor agent originally isolated from a marine sponge. tdl.org In a documented synthetic route, this compound is used as a precursor in the creation of a key fragment of the psymberin molecule. tdl.org Specifically, it is reacted with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and 2,6-di-tert-butylpyridine (B51100) to form a silyl-protected intermediate, demonstrating its role in constructing complex, biologically active natural products. tdl.org

While direct oxidation of this compound is not widely documented, the oxidation of the related isomer, 2-methylnaphthalen-1-ol, is a well-established method for producing menadione (B1676200) (2-methyl-1,4-naphthoquinone), also known as Vitamin K3. nih.govbeilstein-journals.orgbeilstein-journals.org This process often uses oxidizing agents like hydrogen peroxide. nih.govbeilstein-journals.org The primary advantage of starting with a methylnaphthol isomer over methylnaphthalene is the avoidance of certain byproducts, such as the formation of 6-methyl-1,4-naphthoquinone (B15433) when starting from 2-methylnaphthalene (B46627). nih.govbeilstein-journals.org This highlights the importance of the specific isomer in directing the synthesis toward the desired specialty chemical.

Integration into Functional Materials

The electronic and structural characteristics of the this compound backbone make it and its derivatives candidates for integration into various functional materials.

Organic Electronics (e.g., Dye Solar Cells, Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))

This compound is listed by chemical suppliers as a material relevant for the fields of Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ambeed.comambeed.com Its inclusion in these material catalogs suggests its potential use as a building block or ligand for creating more complex molecules, such as host materials or sensitizers, used in these devices. However, specific research detailing its direct integration into and performance within finished OLED, DSSC, or OFET devices is not extensively available in the public literature.

Development of Sensors and Chemosensors

While there is no direct evidence of this compound itself being used as a chemosensor, the broader family of naphthalene-based Schiff bases are recognized for their sensing capabilities. These sensors are typically synthesized from a naphthaldehyde precursor (e.g., 2-hydroxy-1-naphthaldehyde) and an amine. For instance, a patent mentions the use of this compound in a list of compounds, some of which are color-changing indicators. superplasticizers.com

Non-linear Optical (NLO) Devices

The development of organic materials for non-linear optical (NLO) applications is a significant area of materials science. The efficacy of these materials often relies on having a conjugated π-electron system asymmetrically polarized by electron-donating and electron-accepting groups. Theoretical studies on naphthalene (B1677914) derivatives have shown that this class of molecules can possess large first static hyperpolarizabilities (a measure of NLO activity) when appropriately substituted. sakshichemsciences.com The structure of this compound, which contains a naphthalene core functionalized with both a hydroxyl (-OH) and a methyl (-CH₃) group—both considered electron-donating—provides a basis for its potential as a precursor for NLO materials. While not a classic donor-acceptor structure itself, it could be chemically modified to incorporate electron-accepting groups, thereby creating a molecule with potential for NLO applications.

Role in High-Performance Polymers and Construction Materials (Contextual to Naphthalene Derivatives)

In the broader context of naphthalene derivatives, these compounds play a crucial role in the formulation of high-performance polymers and construction materials.

One of the most significant applications is the use of Sulfonated Naphthalene Formaldehyde (SNF) condensates as high-range water reducers, or superplasticizers, in the construction industry. sakshichemsciences.comvinatiorganics.comconcrete-admix.com SNF is synthesized from naphthalene via sulfonation and subsequent condensation with formaldehyde. vinatiorganics.com Its primary function in a concrete mix is to adsorb onto cement particles, imparting a strong negative charge that causes electrostatic repulsion. sakshichemsciences.com This action disperses the cement particles, leading to several key benefits:

Improved Workability: It significantly increases the fluidity (slump) of concrete without adding more water, making it easier to place and consolidate. sakshichemsciences.comconcrete-admix.com

Increased Strength and Durability: By allowing for a lower water-to-cement ratio, SNF helps produce denser concrete with higher compressive strength and reduced permeability. vinatiorganics.comconcrete-admix.com

High-Performance Concrete: It is a critical component for creating high-strength and high-performance concrete used in demanding structural applications like bridges and precast elements. sakshichemsciences.comaidic.it

| Property Enhanced by SNF | Typical Improvement | Benefit in Construction |

| Water Reduction | Up to 25-30% sakshichemsciences.com | Higher final strength and durability |

| Workability | Excellent flow and placement | Easier handling and finishing |

| Compressive Strength | Significantly increased | Suitable for high-load structures |

| Permeability | Reduced | Better resistance to environmental factors |

Furthermore, naphthalene units are incorporated into the backbone of polyimides (PIs) to create high-performance polymers. These materials are sought after in aerospace and electronics for their exceptional thermal stability and mechanical strength. rsc.org Introducing a rigid naphthalene ring into the polymer structure has been shown to yield PIs with excellent thermal properties, including high glass transition temperatures (Tg) often exceeding 290°C and decomposition temperatures (Td) above 500°C. mdpi.comrsc.org Depending on the specific monomers used, these naphthalene-based PIs can also exhibit good solubility and high optical transparency. mdpi.com

| Polyimide Type | Key Feature | Resulting Property Improvement |

| Naphthalene-based PI | Rigid naphthalene side groups | High thermal stability (Tg > 290°C, Td > 510°C) mdpi.com |

| Naphthalene-based PI | Naphthalene in main chain | Improved mechanical and dielectric properties rsc.org |

| Naphthalene-based PI | Naphthalene in side chain | Enhanced thermal stability without sacrificing solubility |

Potential in Energy Applications (e.g., Organic Photovoltaic Materials, Energy Storage Systems)

The potential of this compound and related structures in energy applications is an emerging area of research, particularly in organic photovoltaics and energy storage systems.